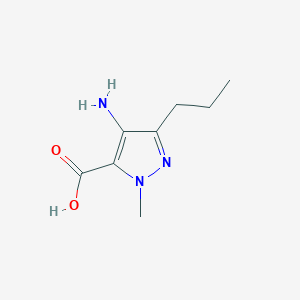

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a multi-substituted pyrazolecarboxamide. This compound is notable for its role in the industrial synthesis of sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension . It belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

准备方法

The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained with high purity and yield .

化学反应分析

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

科学研究应用

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antifungal properties. For instance, studies have shown that certain pyrazole derivatives demonstrate higher antifungal activity against various phytopathogenic fungi compared to standard fungicides like boscalid .

| Compound | EC50 (µM) | Fungal Strain |

|---|---|---|

| 9m | 5.50 | Colletotrichum orbiculare |

| 14.40 | Rhizoctonia solani | |

| 75.54 | Phytophthora infestans | |

| 79.42 | Fusarium moniliforme | |

| 28.29 | Botryosphaeria berengeriana |

This table highlights the effectiveness of selected pyrazole derivatives in inhibiting fungal growth, suggesting that 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid may possess similar properties.

Hypolipidemic Effects

The compound has been identified as a potent hypolipidemic agent, indicating its potential use in managing lipid levels in the body . This property could be beneficial in developing treatments for hyperlipidemia and related cardiovascular diseases.

Industrial Applications

This compound serves as an important intermediate in the pharmaceutical industry, particularly in the synthesis of sildenafil. Its role as an impurity in this synthesis also highlights its relevance in quality control processes within pharmaceutical manufacturing .

Case Study: Synthesis of Sildenafil

A novel method for synthesizing sildenafil involves using this compound as a critical intermediate. This method has been optimized to enhance safety and efficiency, reducing the number of steps required and increasing yields significantly .

Case Study: Antifungal Activity Evaluation

In a comparative study on antifungal activities, various pyrazole derivatives were tested against a panel of fungi. The results indicated that compounds similar to this compound exhibited superior activity compared to existing fungicides, paving the way for further research into its application as a fungicide .

作用机制

The mechanism of action of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Similar compounds include other pyrazole derivatives, such as:

3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.

4-Amino-1-methyl-3-propylpyrazole-5-carboxamide: Used in the synthesis of sildenafil and exhibits similar biological activities. The uniqueness of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (often referred to as 4AP) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of 4AP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C8H12N4O2

Molecular Weight : 184.21 g/mol

IUPAC Name : this compound

4AP acts as a synthetic intermediate in the production of various pharmaceuticals, most notably Sildenafil, which is used to treat erectile dysfunction. The mechanism involves the inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic GMP and enhanced vasodilation in penile tissues . Additionally, studies have indicated that 4AP may possess antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research has shown that derivatives of 4-amino-pyrazoles exhibit significant antibacterial activity. For instance, certain aminopyrazole derivatives demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . The compound's structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

Anticancer Properties

Recent studies have explored the anticancer potential of 4AP derivatives. Notably, some compounds have shown promising results in inhibiting the proliferation of cancer cells in vitro. For example, specific pyrazole derivatives have been tested against various tumor cell lines, revealing significant antiproliferative effects . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance anticancer efficacy.

Study on Antibacterial Activity

A study conducted by researchers at MDPI evaluated a series of aminopyrazole compounds for their antibacterial properties. The results indicated that specific derivatives exhibited potent activity against both MSSA and MRSA strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Study on Anticancer Activity

Another investigation published in Wiley Online Library focused on the synthesis and biological evaluation of novel pyrazole derivatives. These compounds were tested for their antiproliferative effects on cancer cell lines such as HeLa and MCF-7. The findings suggested that certain modifications to the pyrazole structure could lead to improved anticancer activities .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antibacterial | Sub-micromolar activity | MSSA, MRSA |

| Anticancer | Significant antiproliferative | HeLa, MCF-7 |

| Anti-inflammatory | Potential effects noted | BV-2 cells (glial inflammation) |

属性

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4,9H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSOXLYNWYTDKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587697 |

Source

|

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383427-88-1 |

Source

|

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。